N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of chromene, a heterocyclic compound that is a core structure in many bioactive molecules . Chromenes have been found to have a wide range of pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-amino-4H-pyran-3-carbonitrile derivatives are synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The compound contains a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . It also has an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen).将来の方向性
作用機序
Target of Action
The compound F2493-0637, also known as N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide, primarily targets the human monoamine oxidase-B (hMAO-B) . The hMAO-B enzyme plays a crucial role in the oxidative deamination of biologically significant monoamines, a process that contributes to neurodegenerative diseases .
Mode of Action
F2493-0637 interacts with its target, hMAO-B, by inhibiting its activity . The compound has been identified as a potent hMAO-B inhibitor, with IC50 values within the nanomolar range . This interaction results in the reduction of the oxidative deamination process, thereby potentially mitigating the progression of neurodegenerative diseases .
Biochemical Pathways
The inhibition of hMAO-B by F2493-0637 affects the metabolic pathway of monoamines. Specifically, it reduces the oxidative deamination of monoamines, such as dopamine and beta-phenylethylamine . This alteration in the metabolic pathway can lead to a decrease in the production of harmful byproducts, which are often associated with neurodegenerative diseases .
Result of Action
The molecular and cellular effects of F2493-0637’s action primarily involve the reduction of oxidative deamination of monoamines. By inhibiting hMAO-B, the compound decreases the production of harmful byproducts from the metabolism of monoamines
特性
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-15-6-4-5-13(9-15)19-10-14(23-28-19)12-22-21(25)20-11-17(24)16-7-2-3-8-18(16)27-20/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIBWIPRGQXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。